Potency Differential: BIX-01294 vs. UNC0638 and UNC0642 in Enzymatic Assays
In a direct head-to-head comparison from a comprehensive 2022 review, the enzymatic potency of BIX-01294 against G9a (IC50 = 2.7 μM) is substantially lower than that of its successor, UNC0638 (IC50 < 15 nM), and the more advanced probe, UNC0642 (IC50 < 2.5 nM) [1]. This represents a >180-fold difference in potency, highlighting BIX-01294's role as a first-generation probe.
| Evidence Dimension | G9a Histone Methyltransferase Enzymatic Inhibition (IC50) |
|---|---|
| Target Compound Data | 2.7 μM |
| Comparator Or Baseline | UNC0638 (<15 nM) and UNC0642 (<2.5 nM) |
| Quantified Difference | >180-fold less potent than UNC0638; >1,080-fold less potent than UNC0642 |
| Conditions | Cell-free enzymatic assays |
Why This Matters
This substantial potency difference defines BIX-01294 as an essential historical reference standard and negative control benchmark, not a potent chemical probe, which is critical for proper experimental design and data interpretation in epigenetic studies.
- [1] Jan S, Dar MI, Wani R, et al. Targeting EHMT2/ G9a for cancer therapy: a comprehensive review of inhibitors and their potential. Oncogene. 2022;41(5):583-598. doi:10.1038/s41388-021-02087-0 View Source
